

Apoptosis Induction by 13-Methyltetradecanoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 13-Methyltetradecanoic Acid

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Abstract

13-Methyltetradecanoic acid (13-MTD), a saturated branched-chain fatty acid, has emerged as a promising agent for cancer therapy due to its ability to selectively induce apoptosis in various cancer cell lines without significant toxic side effects.[1][2][3] This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies related to 13-MTD-induced apoptosis. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and cellular biology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and development of 13-MTD as a potential chemotherapeutic agent.

Introduction

13-Methyltetradecanoic acid is a branched-chain fatty acid originally purified from a soy fermentation product.[1][3] It has demonstrated potent anti-cancer effects by triggering programmed cell death, or apoptosis, in a variety of human cancer cells.[2][4][5] Studies have shown its efficacy in inhibiting the growth of cancer cells both in vitro and in vivo.[1][3] This guide delves into the molecular mechanisms through which 13-MTD exerts its apoptotic effects, focusing on the signaling cascades and key protein interactions.

Quantitative Data on the Efficacy of 13-Methyltetradecanoic Acid

The cytotoxic and anti-proliferative activities of 13-MTD have been quantified across various human cancer cell lines. The following tables summarize the key findings from multiple studies.

Table 1: In Vitro Cytotoxicity of **13-Methyltetradecanoic Acid** in Human Cancer Cell Lines[3]

Cell Line	Cancer Type	ID50 (µg/mL)	ID75 (µg/mL)	ID90 (µg/mL)
K-562	Chronic Myelogenous Leukemia	~15	~30	~60
MCF7	Breast Adenocarcinoma	~10	~20	~40
DU 145	Prostate Carcinoma	~20	~40	~70
NCI-SNU-1	Stomach Carcinoma	~20	~40	~70
SNU-423	Hepatocellular Carcinoma	<25	~45	~80
NCI-H1688	Small Cell Lung Cancer	~20	~40	~70
BxPC3	Pancreas Adenocarcinoma	~20	~40	~70
HCT 116	Colon Carcinoma	~20	~40	~70

Table 2: In Vivo Tumor Growth Inhibition by **13-Methyltetradecanoic Acid**[1][3]

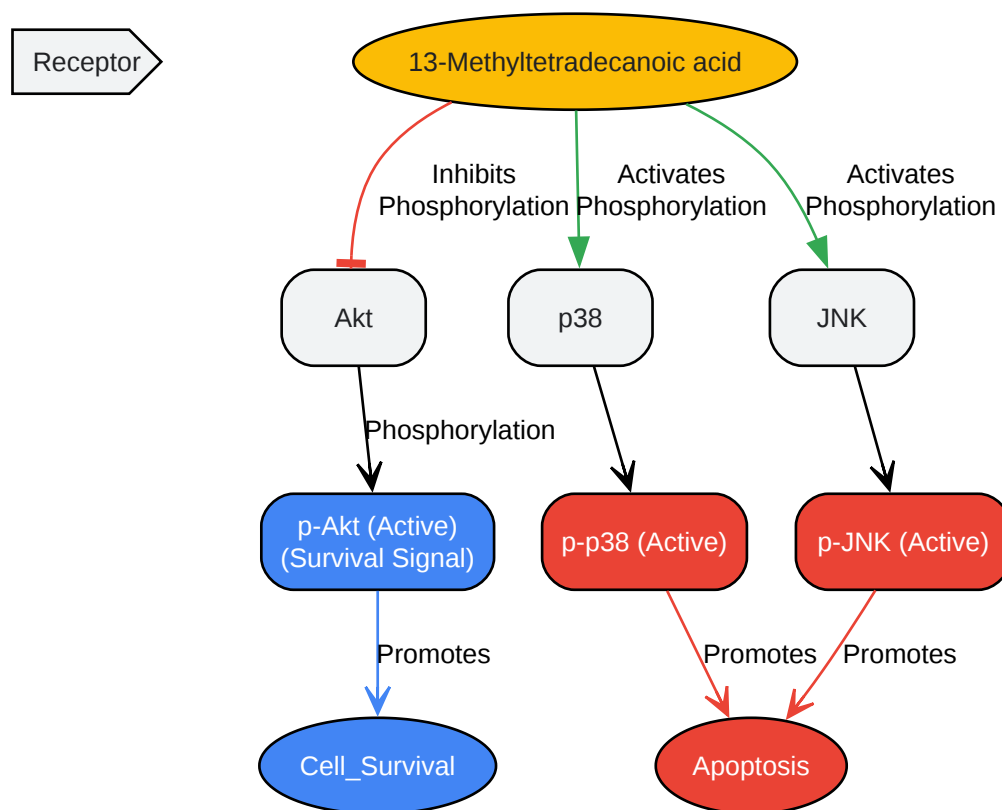
Cancer Cell Line	Tumor Model	Administration	Inhibition Rate (%)	P-value
DU 145	Orthotopic Xenograft (Nude Mice)	Oral (p.o.), once daily for ~40 days	84.6	< 0.01
LCI-D35	Orthotopic Xenograft (Nude Mice)	Oral (p.o.), once daily for ~40 days	65.2	< 0.01
T-cell NHL	Xenograft Model	Not Specified	40	Not Specified

Signaling Pathways of 13-MTD-Induced Apoptosis

13-MTD induces apoptosis through the modulation of several key signaling pathways, primarily the intrinsic or mitochondrial-mediated pathway. This involves the regulation of the Akt and MAPK signaling cascades, leading to the activation of caspases.

Regulation of Akt and MAPK Pathways

13-MTD has been shown to down-regulate the phosphorylation of Akt, a crucial protein for cell survival.^[2] Concurrently, it activates the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are components of the MAPK pathway.^[6] This dual action shifts the cellular balance towards apoptosis.

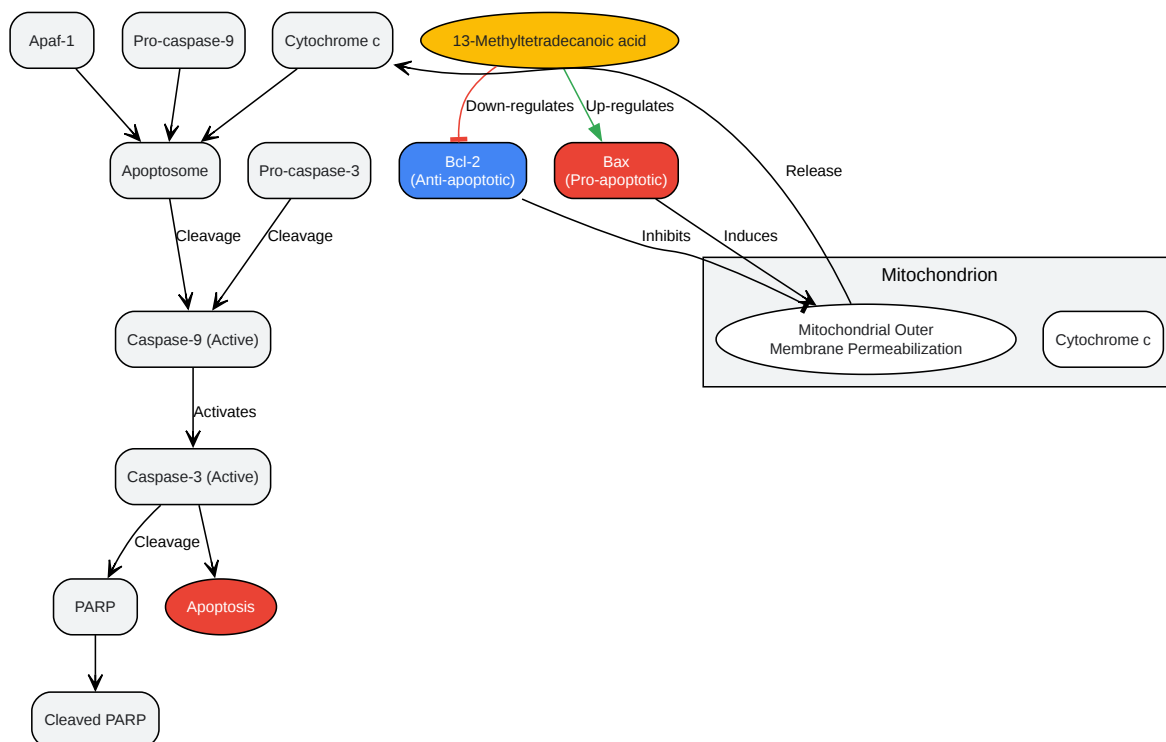


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Diagram 1: Regulation of Akt and MAPK pathways by 13-MTD.

Mitochondrial-Mediated Apoptosis

The modulation of Akt and MAPK pathways by 13-MTD directly impacts the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. 13-MTD down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome and activating the caspase cascade.



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Diagram 2: Mitochondrial-mediated apoptosis induced by 13-MTD.

Caspase Activation

The activation of caspase-9 by the apoptosome initiates a cascade of executioner caspases, primarily caspase-3.^{[7][8]} Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.^{[7][8]} The cleavage of pro-caspase-3 and PARP has been observed as early as 2 hours after 13-MTD treatment in some cell lines.^{[7][8]}

Experimental Protocols

This section provides detailed methodologies for key experiments used to study 13-MTD-induced apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Human cancer cell lines
- **13-Methyltetradecanoic acid (13-MTD)**
- Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
- 96-well tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

- Prepare serial dilutions of 13-MTD in culture medium.
- Remove the old medium from the wells and add 100 μ L of the 13-MTD dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve 13-MTD, e.g., DMSO).
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium containing MTT and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the ID50 (inhibitory dose for 50% of cells) value.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- Cells treated with 13-MTD
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Treat cells with 13-MTD at the desired concentrations and time points.
- Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic pathway.

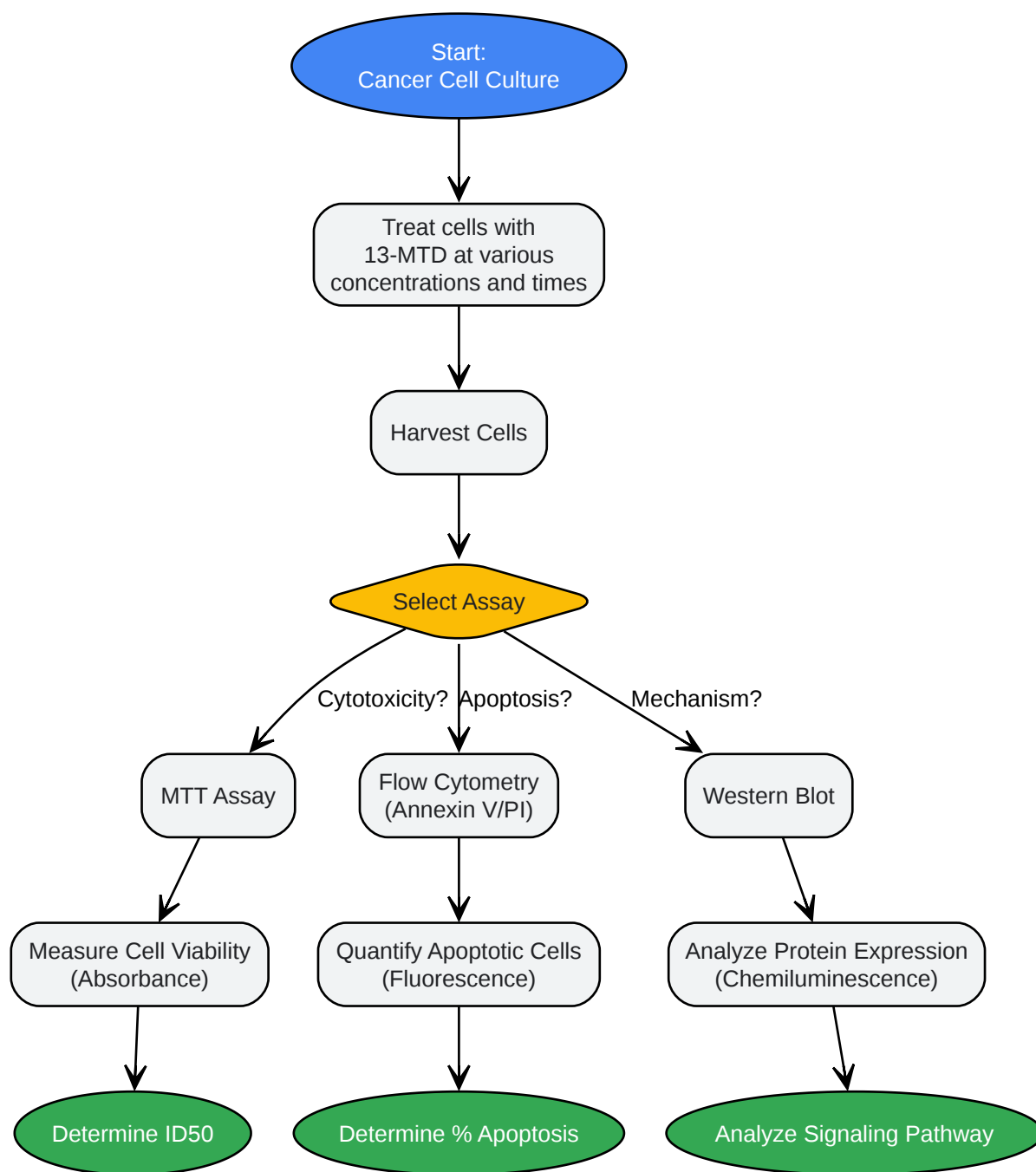
Materials:

- Cells treated with 13-MTD
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-Akt, Akt, p-p38, p38, p-JNK, JNK, and a loading control like GAPDH or β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

- Chemiluminescence imaging system

Procedure:

- Lyse the treated and control cells with RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein (e.g., 20-40 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the ECL substrate.
- Detect the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize to the loading control.



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